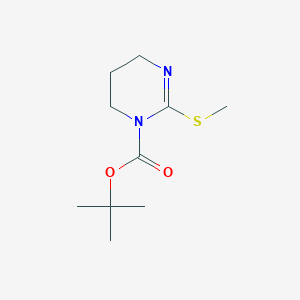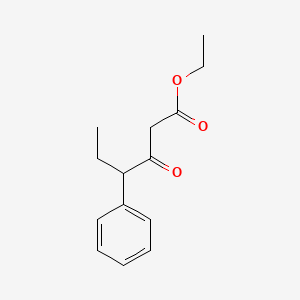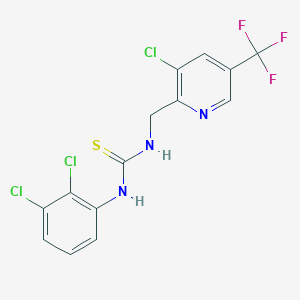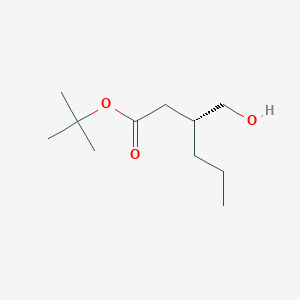
(R)-tert-Butyl 3-(hydroxymethyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-(hydroxymethyl)hexanoate is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is commonly used in the biocatalytic route to synthesize the antiepileptic drug brivaracetam . This compound is characterized by its tert-butyl ester group and a hydroxymethyl group attached to a hexanoate chain, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(hydroxymethyl)hexanoate involves several steps. One common method includes the reduction of ®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid using sodium borohydride in tetrahydrofuran (THF) at low temperatures (-5 to 0°C) . The reaction mixture is then treated with boron trifluoride etherate (BF3-etherate) and stirred for a few hours. The reaction is quenched with water, and the product is extracted using ethyl acetate . The organic layers are combined, washed with aqueous sodium chloride solution, and the solvent is distilled off to obtain the final product .
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(hydroxymethyl)hexanoate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(hydroxymethyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-(hydroxymethyl)hexanoate is primarily used in the synthesis of brivaracetam, an antiepileptic drug . Its role as an intermediate in this biocatalytic route makes it valuable in medicinal chemistry. Additionally, it may be used in research related to organic synthesis and the development of new pharmaceuticals .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Brivaracetam: The final product in the synthesis route involving ®-tert-Butyl 3-(hydroxymethyl)hexanoate.
®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid: A precursor in the synthesis of ®-tert-Butyl 3-(hydroxymethyl)hexanoate.
Uniqueness
®-tert-Butyl 3-(hydroxymethyl)hexanoate is unique due to its specific structure, which makes it an essential intermediate in the synthesis of brivaracetam. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Properties
Molecular Formula |
C11H22O3 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/C11H22O3/c1-5-6-9(8-12)7-10(13)14-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
IBWYRBYPKZIRKL-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


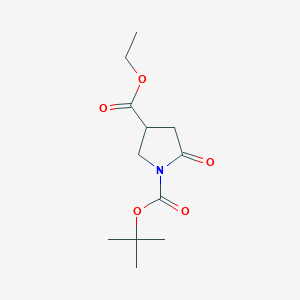
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
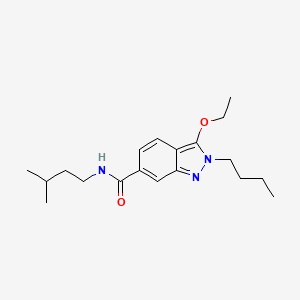
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
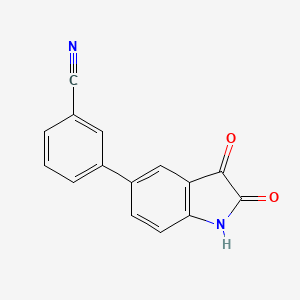
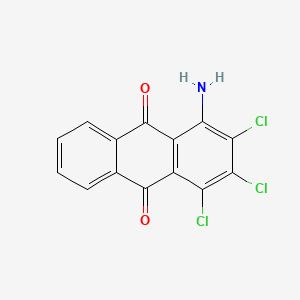
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
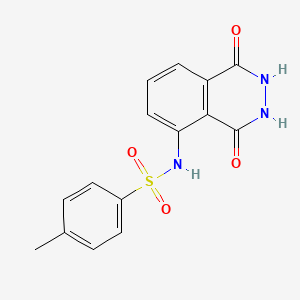
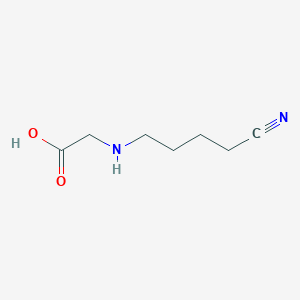
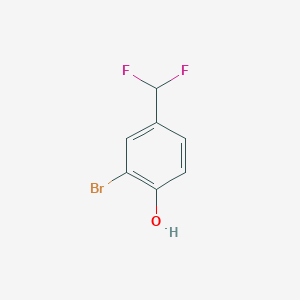
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
